Isotopic Purity and Mass Shift Enable Precise Quantitation in Biological Matrices
Efaproxiral-d6 provides a nominal mass shift of +6 Da compared to unlabeled Efaproxiral (C20H23NO4, MW 341.40 g/mol). This +6 Da shift ensures baseline chromatographic separation and distinct MS/MS transitions in complex biological matrices, preventing cross-talk between analyte and internal standard signals . In contrast, using unlabeled Efaproxiral as an internal standard is impossible due to its identical mass and retention time. The isotopic purity of Efaproxiral-d6 is typically ≥98%, a specification critical for minimizing interference from unlabeled Efaproxiral impurities .
| Evidence Dimension | Mass Spectrometric Differentiation |
|---|---|
| Target Compound Data | Efaproxiral-d6 (C20H17D6NO4), MW 347.44 g/mol, +6 Da shift |
| Comparator Or Baseline | Unlabeled Efaproxiral (C20H23NO4), MW 341.40 g/mol |
| Quantified Difference | +6 Da nominal mass shift; distinct MS/MS precursor and product ions |
| Conditions | LC-MS/MS analysis in plasma and urine matrices |
Why This Matters
The +6 Da mass shift is a prerequisite for isotope dilution mass spectrometry, enabling accurate quantification of Efaproxiral in pharmacokinetic studies.
